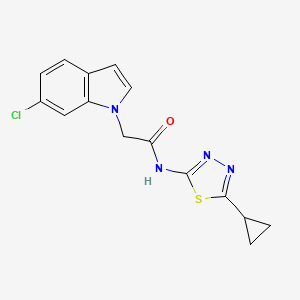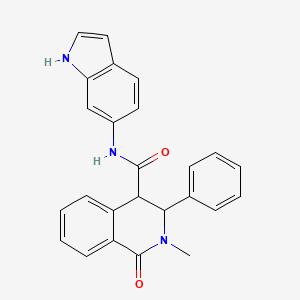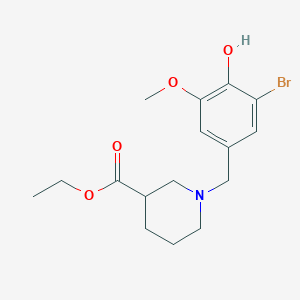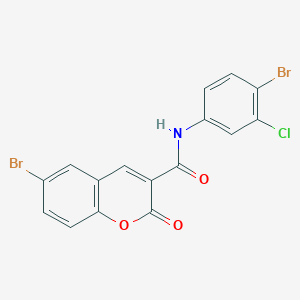![molecular formula C24H27N3O3 B6027383 2-(1,3-benzodioxol-5-yl)-N-[3-(diethylamino)propyl]-4-quinolinecarboxamide](/img/structure/B6027383.png)
2-(1,3-benzodioxol-5-yl)-N-[3-(diethylamino)propyl]-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzodioxol-5-yl)-N-[3-(diethylamino)propyl]-4-quinolinecarboxamide, also known as BDBQ, is a chemical compound that has been widely studied for its potential applications in scientific research. BDBQ is a quinolinecarboxamide derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-[3-(diethylamino)propyl]-4-quinolinecarboxamide is not fully understood, but it is believed to act on a range of cellular targets, including ion channels, enzymes, and receptors. This compound has been found to have a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell signaling pathways. This compound has also been found to have antioxidant and anti-inflammatory effects, which may be useful in the treatment of a range of diseases.
实验室实验的优点和局限性
One advantage of using 2-(1,3-benzodioxol-5-yl)-N-[3-(diethylamino)propyl]-4-quinolinecarboxamide in lab experiments is its wide range of biological activities, which make it a versatile compound for studying a range of cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental systems.
未来方向
There are many potential future directions for research on 2-(1,3-benzodioxol-5-yl)-N-[3-(diethylamino)propyl]-4-quinolinecarboxamide. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of interest is the investigation of the molecular targets of this compound, which may provide insights into its mechanism of action and potential therapeutic applications. Additionally, further research is needed to fully understand the potential applications of this compound in the treatment of neurodegenerative diseases and cancer.
合成方法
2-(1,3-benzodioxol-5-yl)-N-[3-(diethylamino)propyl]-4-quinolinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-(1,3-benzodioxol-5-yl)aniline with 3-(diethylamino)propyl chloride followed by reaction with 4-chloroquinoline-3-carboxylic acid. This method has been found to be highly efficient and yields this compound in high purity.
科学研究应用
2-(1,3-benzodioxol-5-yl)-N-[3-(diethylamino)propyl]-4-quinolinecarboxamide has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound has been found to have anti-tumor effects and may have potential as a cancer therapeutic. This compound has also been studied for its potential use in drug discovery, as it has been found to have a range of biological activities that may be useful in the development of new drugs.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[3-(diethylamino)propyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-27(4-2)13-7-12-25-24(28)19-15-21(26-20-9-6-5-8-18(19)20)17-10-11-22-23(14-17)30-16-29-22/h5-6,8-11,14-15H,3-4,7,12-13,16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBFKPZZOAVIJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3,4-dimethylphenyl)amino]-4-(4-fluorophenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6027323.png)


![2-(3,4-dimethoxybenzyl)-6-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6027338.png)
![5-[4-(diethylamino)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6027339.png)
![7-[3-(2-oxotetrahydrofuran-3-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6027340.png)
![N'-[2-(2-methoxyphenyl)-1-methylethyl]-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B6027347.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B6027349.png)
![2-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6027356.png)


![N-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl]methyl}-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B6027382.png)